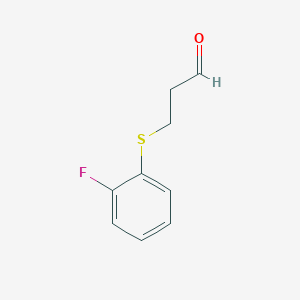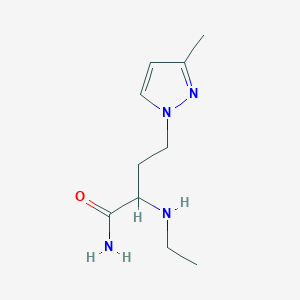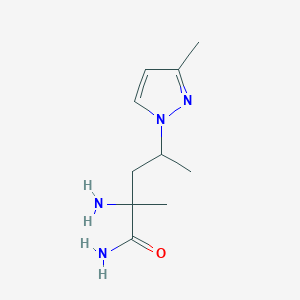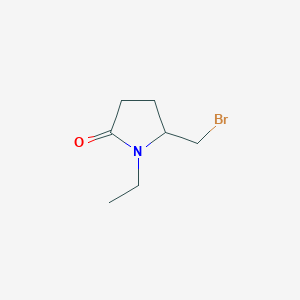
3-((2-Fluorophenyl)thio)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-Fluorophenyl)thio)propanal is an organic compound that features a fluorophenyl group attached to a thioether linkage, which is further connected to a propanal moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Fluorophenyl)thio)propanal can be achieved through several methods. One common approach involves the reaction of 2-fluorothiophenol with 3-bromopropanal under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing purification techniques such as distillation or recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-((2-Fluorophenyl)thio)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: 3-((2-Fluorophenyl)thio)propanoic acid.
Reduction: 3-((2-Fluorophenyl)thio)propanol.
Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-((2-Fluorophenyl)thio)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-((2-Fluorophenyl)thio)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorophenyl group may enhance the compound’s binding affinity to specific receptors or enzymes, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((2-Chlorophenyl)thio)propanal
- 3-((2-Bromophenyl)thio)propanal
- 3-((2-Methylphenyl)thio)propanal
Uniqueness
3-((2-Fluorophenyl)thio)propanal is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine atoms are known to enhance the lipophilicity and metabolic stability of organic molecules, making this compound particularly interesting for medicinal chemistry applications .
Propriétés
Formule moléculaire |
C9H9FOS |
|---|---|
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
3-(2-fluorophenyl)sulfanylpropanal |
InChI |
InChI=1S/C9H9FOS/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-6H,3,7H2 |
Clé InChI |
NXVDHKHZLBQSPK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)F)SCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Chloro-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13636296.png)



![2-((6-Methoxy-1h-benzo[d]imidazol-2-yl)thio)acetaldehyde](/img/structure/B13636316.png)



